molecular formula C18H18O4 B4383667 1,3-Bis(3-methoxyphenyl)-2-methylpropane-1,3-dione CAS No. 832740-16-6

1,3-Bis(3-methoxyphenyl)-2-methylpropane-1,3-dione

Cat. No.: B4383667
CAS No.: 832740-16-6
M. Wt: 298.3 g/mol
InChI Key: GWRKOEOCDDCBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(3-methoxyphenyl)-2-methylpropane-1,3-dione is an organic compound with a complex structure that includes two methoxyphenyl groups attached to a propanedione backbone

Properties

CAS No.

832740-16-6

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

1,3-bis(3-methoxyphenyl)-2-methylpropane-1,3-dione

InChI

InChI=1S/C18H18O4/c1-12(17(19)13-6-4-8-15(10-13)21-2)18(20)14-7-5-9-16(11-14)22-3/h4-12H,1-3H3

InChI Key

GWRKOEOCDDCBGV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)OC)C(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3-methoxyphenyl)-2-methylpropane-1,3-dione typically involves the condensation of 3-methoxybenzaldehyde with acetone in the presence of a base, followed by further reactions to introduce the methyl and propanedione groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-methoxyphenyl)-2-methylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

1,3-Bis(3-methoxyphenyl)-2-methylpropane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Bis(3-methoxyphenyl)-2-methylpropane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-bis(4-methoxyphenyl)-2-methyl-1,3-propanedione
  • 1,3-bis(3-ethoxyphenyl)-2-methyl-1,3-propanedione
  • 1,3-bis(3-methoxyphenyl)-2-ethyl-1,3-propanedione

Uniqueness

1,3-Bis(3-methoxyphenyl)-2-methylpropane-1,3-dione is unique due to its specific substitution pattern and the presence of methoxy groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, and distinct biological effects.

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